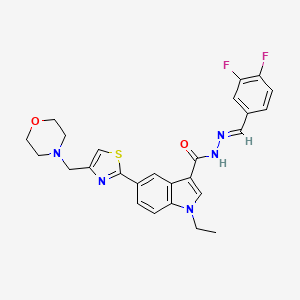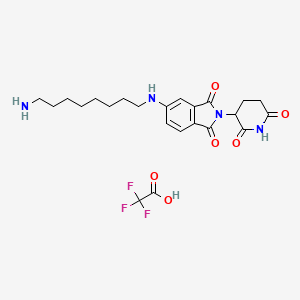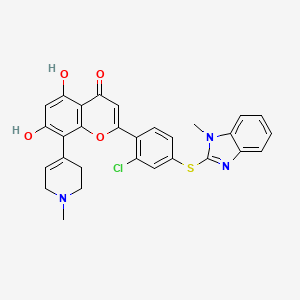
Aldh3A1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldh3A1-IN-2 is a chemical compound known for its inhibitory effects on the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1) This enzyme is part of the aldehyde dehydrogenase family, which plays a crucial role in the oxidation of aldehydes to carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aldh3A1-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Aldh3A1-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of aldehydes to carboxylic acids.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Aldh3A1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential in cancer therapy, particularly in targeting cancer stem cells.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Aldh3A1-IN-2 exerts its effects by inhibiting the activity of the enzyme aldehyde dehydrogenase 3A1. This inhibition disrupts the normal metabolic processes involving aldehydes, leading to the accumulation of these compounds within cells. The molecular targets and pathways involved include the NAD(P)-dependent oxidation pathway and the regulation of cellular redox states.
Comparaison Avec Des Composés Similaires
Aldehyde Dehydrogenase 1A1 Inhibitor: Another inhibitor targeting a different isoform of the aldehyde dehydrogenase family.
Aldehyde Dehydrogenase 2 Inhibitor: Specifically inhibits the ALDH2 isoform, with distinct applications and effects.
Uniqueness: Aldh3A1-IN-2 is unique in its specificity for the ALDH3A1 enzyme, making it a valuable tool for studying the specific functions and roles of this enzyme in various biological processes. Its selective inhibition allows for targeted research and therapeutic applications, distinguishing it from other aldehyde dehydrogenase inhibitors.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-(diethylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C11H14N2O3/c1-3-12(4-2)10-6-5-9(8-14)7-11(10)13(15)16/h5-8H,3-4H2,1-2H3 |
Clé InChI |
GAIBXTKNUDDQMR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















